![molecular formula C14H15NO3 B4181463 N-(2-methoxybenzyl)-5-methyl-2-furamide](/img/structure/B4181463.png)
N-(2-methoxybenzyl)-5-methyl-2-furamide
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-methoxybenzyl)-5-methyl-2-furamide involves multiple steps, including N-benzylation and the use of intermediates such as N-benzylformamide. For example, Wang Yong-mei (2007) described the synthesis of a key intermediate for antiasthmatic formoterol via a one-pot method, starting from 1-(4-methoxyphenyl)propan-2-one, showcasing the synthetic routes that can be employed for related compounds (Wang Yong-mei, 2007).
Molecular Structure Analysis
The elucidation of the molecular structure of compounds akin to N-(2-methoxybenzyl)-5-methyl-2-furamide has been achieved through various spectroscopic techniques. Alotaibi et al. (2018) synthesized a compound with a similar structure and used infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis to confirm its structure, demonstrating the comprehensive approach required for molecular structure analysis (Alotaibi et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of N-(2-methoxybenzyl)-5-methyl-2-furamide derivatives have been explored through various reactions. For instance, the formation of β-Keto Weinreb Amides and unsymmetrical ketones using N-methoxy-N-methylcyanoformamide highlights the potential reactivity pathways and the chemical versatility of related compounds (Jeremy Nugent & B. Schwartz, 2016).
Physical Properties Analysis
The physical properties of compounds related to N-(2-methoxybenzyl)-5-methyl-2-furamide, such as molecular weights and solvation energies, can significantly influence their potential applications. Studies like those conducted by Yi Jiang et al. (2014) on biobased polyesters using related furan compounds provide insight into how the physical properties of these materials are characterized and their implications for material science (Yi Jiang et al., 2014).
Chemical Properties Analysis
The chemical properties, including the reactivity and stability of N-(2-methoxybenzyl)-5-methyl-2-furamide derivatives, have been a focus of research. The study by Karrouchi et al. (2021) on the synthesis, docking, and spectroscopic analysis of a similar compound highlights the methods used to assess chemical properties and the potential biological activity these compounds may exhibit (Karrouchi et al., 2021).
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-methylfuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10-7-8-13(18-10)14(16)15-9-11-5-3-4-6-12(11)17-2/h3-8H,9H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTVECOPAWXJGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-5-methylfuran-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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